Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C15H18O8. It is a derivative of propane and is characterized by the presence of four ester groups attached to the central carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate can be synthesized through esterification reactions involving the corresponding carboxylic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Hydrolysis: Produces 2-phenylpropane-1,1,3,3-tetracarboxylic acid.
Reduction: Yields alcohol derivatives of the original ester.
Substitution: Results in the formation of substituted esters or amides.
Scientific Research Applications
Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can modulate biological pathways. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl propane-1,1,3,3-tetracarboxylate: Similar structure but lacks the phenyl group.
Tetramethyl 2-methylpropane-1,1,3,3-tetracarboxylate: Contains a methyl group instead of a phenyl group.
Uniqueness
Tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tetramethyl 2-phenylpropane-1,1,3,3-tetracarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O8/c1-22-14(18)12(15(19)23-2)11(10-8-6-5-7-9-10)13(16(20)24-3)17(21)25-4/h5-9,11-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQHMFFQQBOHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C(C(=O)OC)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.